(4-(pyridin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone
Description
This compound features a piperazine core substituted at the 1-position with a pyridin-2-yl group and at the 4-position with a methanone linker connected to a 2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl moiety. Its structure integrates two pharmacophoric elements:
- Piperazine-pyridine system: Enhances binding to receptors (e.g., serotonin or dopamine receptors) due to nitrogen-rich motifs .
- Tetrazole-trifluoromethylphenyl group: The tetrazole ring provides metabolic stability and hydrogen-bonding capacity, while the trifluoromethyl group increases lipophilicity and bioavailability .
This compound is likely explored for central nervous system (CNS) or anticancer applications, given the prevalence of piperazine-tetrazole hybrids in such research .
Properties
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N7O/c19-18(20,21)13-4-6-14(7-5-13)28-24-16(23-25-28)17(29)27-11-9-26(10-12-27)15-3-1-2-8-22-15/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVSJINATDHREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(pyridin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a hybrid molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various cancer cell lines, and its pharmacological implications.
Chemical Structure and Properties
The compound's structure can be dissected into two main components: a pyridinyl piperazine moiety and a tetrazole ring substituted with a trifluoromethyl phenyl group. The molecular formula is with a molecular weight of approximately 368.34 g/mol.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.34 g/mol |
| LogP | 3.5 |
| Solubility | Moderate |
Anticancer Activity
Research has indicated that derivatives of tetrazoles exhibit significant anticancer properties, primarily through the inhibition of key signaling pathways involved in tumor growth and metastasis. The compound has been shown to affect several cancer cell lines, including:
- A549 (lung adenocarcinoma)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In vitro studies demonstrated that this compound exhibits an IC50 value in the low micromolar range, indicating potent cytotoxicity against these cell lines.
The proposed mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival. By disrupting this pathway, the compound induces apoptosis and cell cycle arrest in the G2/M phase.
Neuropharmacological Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also influence neurotransmitter systems, particularly those involving serotonin receptors. This could position it as a candidate for treating mood disorders or anxiety-related conditions.
Table 2: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 0.054 | PI3K/Akt/mTOR inhibition |
| MCF-7 | 0.048 | Apoptosis induction |
| HeLa | 0.060 | Cell cycle arrest (G2/M phase) |
Study 1: Efficacy Against Lung Cancer
A recent study evaluated the efficacy of this compound against A549 lung cancer cells. The results showed that treatment with the compound led to a significant decrease in cell viability, promoting apoptosis through caspase activation.
Study 2: Selectivity Profile
In another investigation, the selectivity of this compound was assessed against normal human fibroblast cells compared to cancerous cells. The results indicated a higher selectivity index for cancer cells, suggesting minimal toxicity to normal tissues.
Comparison with Similar Compounds
Structural Analogs and Key Variations
The following compounds share core piperazine or tetrazole motifs but differ in substituents, leading to varied physicochemical and biological properties:
| Compound Name / ID | Structural Differences vs. Target Compound | Key Properties / Findings | References |
|---|---|---|---|
| Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) | Tetrazole replaced with thiophene | Enhanced lipophilicity; potential CNS activity due to thiophene’s π-π stacking | |
| 4-(4-Methoxyphenyl)piperazin-1-ylmethanone | Tetrazole replaced with piperidine; methoxyphenyl substituent | Improved solubility due to methoxy group; possible dopamine receptor selectivity | |
| 4-[(2-Fluorophenyl)[1-(tetrahydro-2-furanylmethyl)-1H-tetrazol-5-yl]methyl]-1-piperazinyl](2-furyl)methanone | Fluorophenyl and tetrahydrofuranmethyl groups added | Increased metabolic stability; furan may modulate bioavailability | |
| 1-{6-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethanone | Pyridinyl and fluorophenyl substituents | High receptor affinity; fluorophenyl enhances target engagement |
Impact of Substituents on Activity
- Tetrazole vs. Thiophene/Imidazole : Tetrazole’s hydrogen-bonding capacity may improve target binding compared to thiophene or imidazole analogs, which rely more on hydrophobic interactions .
- Trifluoromethyl vs. Methoxy/Fluoro : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic resistance compared to methoxy or fluoro groups, which prioritize solubility or electronic effects .
- Pyridine vs. Piperidine/Furan : Pyridine in the target compound may offer better CNS penetration than bulkier piperidine or polar furan derivatives .
Methodological Considerations for Comparison
Virtual screening methods () emphasize structural similarity metrics (e.g., Tanimoto coefficient) to predict bioactivity. However, minor substituent changes (e.g., trifluoromethyl vs. methoxy) can drastically alter outcomes, underscoring the need for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
